molecular formula C6H9NOS B13138113 2-Tetrahydrofurfurylisothiocyanate

2-Tetrahydrofurfurylisothiocyanate

Cat. No.: B13138113
M. Wt: 143.21 g/mol
InChI Key: CHSYYOIROXXRIC-UHFFFAOYSA-N
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Description

2-Tetrahydrofurfurylisothiocyanate: is an organic compound with the molecular formula C₆H₉NOS and a molecular weight of 143.21 g/mol It is characterized by the presence of an isothiocyanate group attached to a tetrahydrofurfuryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tetrahydrofurfurylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with desulfurating agents such as propane phosphonic acid anhydride (T3P) . Another method involves the use of (4-methoxyphenoxy)acetic acid hydrazide in isopropyl alcohol, followed by refluxing with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Tetrahydrofurfurylisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.

    Addition Reactions: The compound can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form amines.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Electrophiles: Halogens, acids

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Substitution Products: Thioureas, thiocarbamates

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

Scientific Research Applications

2-Tetrahydrofurfurylisothiocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its reactivity with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tetrahydrofurfurylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic sites on proteins, DNA, and other biomolecules. The compound’s effects are mediated through the modification of these molecular targets, potentially leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

  • Phenylisothiocyanate
  • Allylisothiocyanate
  • Benzylisothiocyanate

Comparison: 2-Tetrahydrofurfurylisothiocyanate is unique due to its tetrahydrofurfuryl moiety, which imparts distinct chemical and physical properties compared to other isothiocyanates. For example, phenylisothiocyanate has a phenyl group, making it more hydrophobic, while allylisothiocyanate has an allyl group, contributing to its volatility. The tetrahydrofurfuryl group in this compound provides a balance of hydrophilicity and stability, making it suitable for various applications .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

2-isothiocyanato-2-methyloxolane

InChI

InChI=1S/C6H9NOS/c1-6(7-5-9)3-2-4-8-6/h2-4H2,1H3

InChI Key

CHSYYOIROXXRIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)N=C=S

Origin of Product

United States

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